2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid
Overview
Description
2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a glyoxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid typically involves the reaction of 3,4,5-trifluorobenzene with glyoxylic acid under controlled conditions. One common method involves the use of a Grignard reagent, where 3,4,5-trifluorophenylmagnesium bromide is reacted with glyoxylic acid . The reaction is carried out in an anhydrous ether solvent, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of trifluorobenzoic acid derivatives.
Reduction: Formation of trifluorophenylethanol derivatives.
Substitution: Formation of various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards target proteins . Additionally, the compound can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a glyoxylic acid moiety.
3,4,5-Trifluorophenylacetic acid: Contains an acetic acid group instead of a glyoxylic acid moiety.
3,4,5-Trifluorophenylmethanol: Contains a hydroxyl group instead of a glyoxylic acid moiety.
Uniqueness
The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-oxo-2-(3,4,5-trifluorophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBEJANLSIGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281572 | |
Record name | 3,4,5-Trifluoro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-95-7 | |
Record name | 3,4,5-Trifluoro-α-oxobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluoro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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